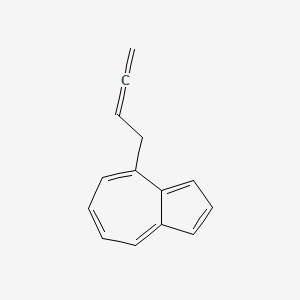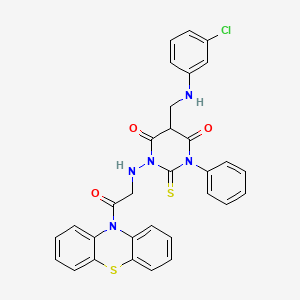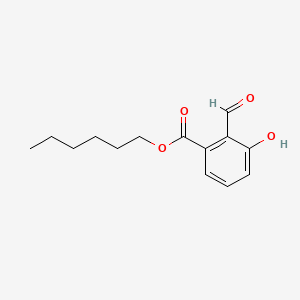
Hexyl 2-formyl-3-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl 2-formyl-3-hydroxybenzoate is an organic compound known for its fungitoxic properties. It is a cuticular constituent of the bulb mite Rhizoglyphus robini, which plays a crucial role in the mite’s defense mechanism against fungal infections . The compound’s structure consists of a hexyl ester linked to a 2-formyl-3-hydroxybenzoate moiety, making it a unique ester with significant biological activity.
Preparation Methods
The synthesis of hexyl 2-formyl-3-hydroxybenzoate can be achieved through a two-step process :
Formylation: Methyl 3-hydroxybenzoate is formylated using hexamethylenetetramine in 75% polyphosphoric acid to produce methyl 2-formyl-3-hydroxybenzoate.
Transesterification: The resulting product undergoes a TsOH-catalyzed transesterification with hexanol in benzene to yield this compound.
Chemical Reactions Analysis
Hexyl 2-formyl-3-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid catalysts (e.g., TsOH). The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted derivatives.
Scientific Research Applications
Hexyl 2-formyl-3-hydroxybenzoate has several scientific research applications :
Chemistry: It is used as a model compound in studying esterification and transesterification reactions.
Biology: Its fungitoxic properties make it a subject of interest in studying the defense mechanisms of mites and other arthropods.
Medicine: Research is ongoing to explore its potential as an antifungal agent in medical applications.
Industry: It is investigated for its potential use in agricultural settings to protect crops from fungal infections.
Mechanism of Action
The mechanism by which hexyl 2-formyl-3-hydroxybenzoate exerts its fungitoxic effects involves disrupting the cell membrane integrity of fungi . The compound targets specific molecular pathways that are crucial for fungal cell survival, leading to cell lysis and death. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with the synthesis of essential cell membrane components.
Comparison with Similar Compounds
Hexyl 2-formyl-3-hydroxybenzoate can be compared with other similar compounds, such as:
Methyl 2-formyl-3-hydroxybenzoate: Similar structure but lacks the hexyl ester group, resulting in different biological activity.
Citral: A known antifungal agent, but this compound has demonstrated higher antifungal activity.
Acaridials: While acaridials are effective against mites, this compound offers a unique mechanism of action and higher specificity against fungal pathogens.
Properties
CAS No. |
131524-42-0 |
|---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
hexyl 2-formyl-3-hydroxybenzoate |
InChI |
InChI=1S/C14H18O4/c1-2-3-4-5-9-18-14(17)11-7-6-8-13(16)12(11)10-15/h6-8,10,16H,2-5,9H2,1H3 |
InChI Key |
PIQGZGXYEQYPKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=C(C(=CC=C1)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


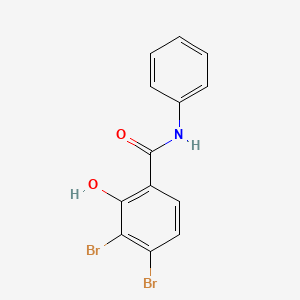
![3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14281404.png)
![3-[(4-Butylphenyl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14281411.png)
![Stannane, tributyl[1-(phenylmethyl)ethenyl]-](/img/structure/B14281430.png)
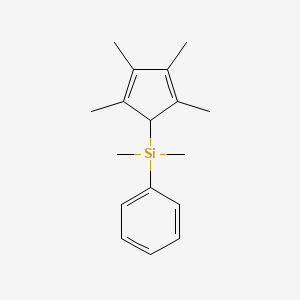
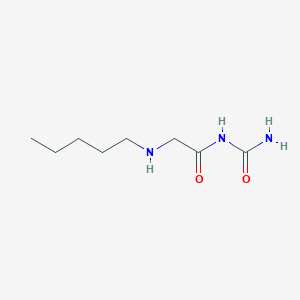
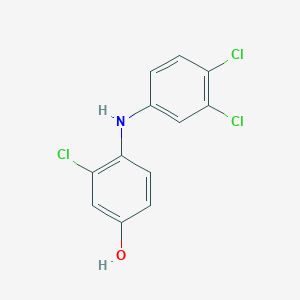
![Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14281449.png)
![Butanal, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B14281456.png)
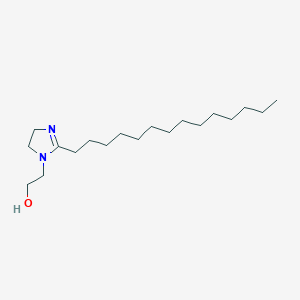
![1-Methylcyclohepta[d]imidazol-1-ium iodide](/img/structure/B14281462.png)

